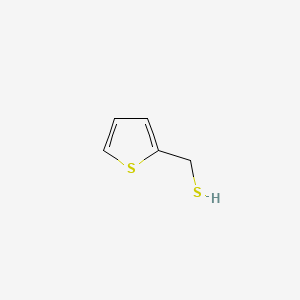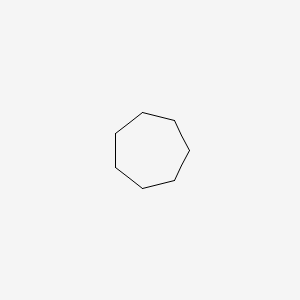
2-(3-Fluorophenyl)-3'-iodoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom on the phenyl ring and an iodine atom on the acetophenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-3’-iodoacetophenone typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide (iodoacetophenone), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or toluene).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Fluorophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluorophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent (e.g., DMF) and base (e.g., NaOH) at moderate temperatures (e.g., 50-80°C).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Major Products
Substitution Reactions: Products may include substituted phenyl derivatives, such as 2-(3-Fluorophenyl)-3’-aminoacetophenone.
Oxidation Reactions: Products may include carboxylic acids, such as 2-(3-Fluorophenyl)-3’-carboxyacetophenone.
Reduction Reactions: Products may include alcohols, such as 2-(3-Fluorophenyl)-3’-hydroxyacetophenone.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-3’-iodoacetophenone has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents. Its structural features make it a potential candidate for drug design and discovery.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical reactions.
Biological Studies: The compound is used in biochemical assays and studies to investigate its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-3’-iodoacetophenone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Fluorophenyl)-3’-bromoacetophenone: Similar structure but with a bromine atom instead of iodine.
2-(3-Fluorophenyl)-3’-chloroacetophenone: Similar structure but with a chlorine atom instead of iodine.
2-(3-Fluorophenyl)-3’-methylacetophenone: Similar structure but with a methyl group instead of iodine.
Uniqueness
2-(3-Fluorophenyl)-3’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms. The iodine atom provides a site for further functionalization through substitution reactions, while the fluorine atom can enhance the compound’s stability and biological activity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1-(3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFXTIFAPMDPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642348 |
Source


|
| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-79-7 |
Source


|
| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














